Fmoc-D-HoPhe-OH
Description
Significance of Non-Natural Amino Acids in Peptide Science
Non-natural amino acids (NPAAs), also referred to as unnatural amino acids (UAAs), are amino acid derivatives that are not among the 20 standard proteinogenic amino acids encoded by the genetic code nih.govsigmaaldrich.comrsc.orgcpcscientific.com. Their significance in peptide science lies in their ability to confer unique and advantageous properties to synthetic peptides, often overcoming the limitations of peptides composed solely of natural amino acids nih.govsigmaaldrich.comcpcscientific.combiosynth.comoup.com.
The incorporation of NPAAs can fundamentally alter a peptide's drug-like characteristics. Key benefits include:
Enhanced Stability: NPAAs can increase resistance to enzymatic degradation by proteases, thereby extending the peptide's half-life in vivo nih.govbiosynth.comlifetein.comjpt.commdpi.combiopharmaspec.com. This is particularly crucial for therapeutic peptides, which are often rapidly degraded in biological environments.
Improved Potency and Permeability: Modifications through NPAAs can enhance binding affinity to target receptors and improve cellular permeability, facilitating better tissue distribution and bioavailability nih.govbiosynth.com.
Altered Biological Activity: NPAAs can introduce novel functionalities or conformational constraints, leading to peptides with tailored biological activities, increased selectivity, and reduced off-target effects nih.govbiosynth.comoup.com.
Conformational Control: NPAAs can act as conformational constraints, influencing the secondary and tertiary structures of peptides, which is vital for designing peptides with specific folding patterns and receptor interactions psu.edunih.govpnas.org.
These attributes make NPAAs indispensable in the development of peptide-based therapeutics, peptidomimetics, and as molecular probes for studying biological systems sigmaaldrich.comrsc.orgcpcscientific.comresearchgate.net.
Historical Context of D-Amino Acid Incorporation in Peptide Research
Historically, a prevailing dogma in biology held that proteins and peptides were exclusively composed of L-amino acids, the stereoisomers naturally found in living organisms psu.edufrontiersin.orgtandfonline.comresearchgate.net. However, research dating back to the early 20th century began to reveal the presence of D-amino acids in natural products, particularly in peptides synthesized by microorganisms through non-ribosomal mechanisms psu.edufrontiersin.orgtandfonline.comresearchgate.net. Early studies noted D-amino acids in compounds like tyrocidines and gramicidins psu.edu.
The systematic investigation and deliberate incorporation of D-amino acids into synthetic peptides gained significant momentum from the 1980s onwards frontiersin.orgresearchgate.net. The primary motivation for this was to impart resistance to proteolytic degradation, a major hurdle for the therapeutic application of naturally occurring peptides lifetein.comjpt.commdpi.combiopharmaspec.comfrontiersin.org. Studies demonstrated that peptide bonds formed by D-amino acids are less susceptible to cleavage by proteases compared to those formed by L-amino acids lifetein.combiopharmaspec.com. Beyond stability, the inclusion of D-amino acids has also been found to enhance peptide activity, influence receptor recognition, and play roles in modulating peptide conformation jpt.compsu.edufrontiersin.org. This historical progression has established D-amino acids as a crucial strategy in designing robust and effective peptide-based molecules.
Overview of Fmoc-D-Homophe-OH as a Building Block in Advanced Synthesis
Fmoc-D-Homophe-OH, chemically known as N-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine, is a protected D-amino acid derivative that has become a valuable building block in advanced peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.comguidechem.comsigmaaldrich.comscbt.com. This compound combines the benefits of the Fmoc protecting group with the unique properties of D-homophenylalanine.
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protecting group for the α-amino group in peptide synthesis. Its key advantage is its base-lability, allowing for selective deprotection under mild conditions (e.g., using piperidine) without affecting other protecting groups or the peptide backbone sigmaaldrich.comguidechem.comchemimpex.comchemimpex.com. This orthogonality is critical for the stepwise assembly of peptide chains in SPPS sigmaaldrich.comguidechem.comchemimpex.comchemimpex.com.
D-Homophenylalanine is a non-natural amino acid that is an extended analog of phenylalanine, featuring an additional methylene (B1212753) group in its side chain. This structural modification can influence the peptide's conformational properties and hydrophobic interactions nih.gov. The D-configuration of the amino acid residue is strategically employed to enhance resistance to enzymatic degradation, as discussed earlier lifetein.comjpt.commdpi.combiopharmaspec.comfrontiersin.org.
Consequently, Fmoc-D-Homophe-OH serves as a versatile tool for:
Incorporating D-chirality: To improve peptide stability against proteases lifetein.commdpi.combiopharmaspec.comsigmaaldrich.com.
Introducing a Homophenylalanine residue: To modify peptide structure, potentially influencing hydrophobic interactions and conformation nih.gov.
Facilitating SPPS: Through the reliable Fmoc protection strategy sigmaaldrich.comguidechem.comchemimpex.comchemimpex.com.
Its applications span medicinal chemistry, drug discovery, biotechnology, and materials science, where it aids in the design of novel peptide-based therapeutics and functional biomaterials cpcscientific.comchemimpex.comchemimpex.comchemimpex.comchemimpex.com. For instance, it is utilized in the synthesis of complex peptide structures, the generation of peptide libraries for drug screening, and in bioconjugation techniques chemimpex.comchemimpex.com.
Properties of Fmoc-D-Homophe-OH
Fmoc-D-Homophe-OH possesses a defined set of chemical and physical properties that are critical for its use in synthesis and research.
| Property | Value | Source Index |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine | guidechem.com |
| Synonyms | Fmoc-D-Homophe-OH, (R)-2-(Fmoc-amino)-4-phenylbutyric acid, Fmoc-D-homophenylalanine | sigmaaldrich.comscbt.com |
| CAS Number | 135944-09-1 | sigmaaldrich.comsigmaaldrich.comscbt.comchemimpex.comiris-biotech.de |
| Molecular Formula | C25H23NO4 | sigmaaldrich.comguidechem.comscbt.comchemimpex.comchemimpex.comiris-biotech.de |
| Molecular Weight | 401.45 | sigmaaldrich.comguidechem.comscbt.comchemimpex.comiris-biotech.de |
| Purity | ≥98.0% (HPLC) | sigmaaldrich.com |
| Appearance | White powder | guidechem.comchemimpex.com |
| Melting Point | 139 - 146 °C | chemimpex.com |
| Optical Rotation | [α]D20 = 8 ± 2 ° (C=1, DMF) | chemimpex.com |
| Storage Temperature | 2-8 °C | sigmaaldrich.comiris-biotech.de |
| Reaction Type | Fmoc solid-phase peptide synthesis | sigmaaldrich.comsigmaaldrich.com |
Compound Name List:
Fmoc-D-Homophe-OH
N-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine
(R)-2-(Fmoc-amino)-4-phenylbutyric acid
Fmoc-D-homophenylalanine
Fmoc-D-β-homophenylalanine
Fmoc-D-HPhe-OH
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427842 | |
| Record name | Fmoc-D-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135944-09-1 | |
| Record name | Fmoc-D-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc D Homophe Oh Integration
Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Homophe-OH
Solid-phase peptide synthesis (SPPS) is the most prevalent method for incorporating Fmoc-D-Homophe-OH into peptide chains. nih.gov In this technique, the peptide is assembled sequentially while anchored to an insoluble polymer support. The Fmoc group provides temporary protection for the α-amino group and is removed at each cycle with a mild base, typically piperidine, before the next amino acid is coupled. nih.gov
The efficiency of the amide bond formation is critical for the success of SPPS. The choice of coupling reagent is particularly important when incorporating sterically hindered or unusual amino acids like Fmoc-D-Homophe-OH. Coupling reagents activate the carboxylic acid group of the incoming amino acid to facilitate its reaction with the free amine of the resin-bound peptide chain. chempep.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. merckmillipore.com DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble in standard solvents, simplifying its removal. bachem.com These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve reaction rates and suppress side reactions. peptide.com
Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective but can be expensive. chempep.com Their activation is rapid, making them suitable for difficult couplings. chempep.com
Aminium/Uronium Salts: This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com HATU is recognized as one of the most efficient coupling reagents, particularly for hindered couplings, as it reacts faster and with less risk of epimerization. peptide.com
The selection of the optimal coupling strategy for Fmoc-D-Homophe-OH depends on the specific peptide sequence, the nature of the adjacent amino acids, and the scale of the synthesis. For a bulky amino acid like D-Homophenylalanine, a more potent coupling reagent such as HATU may be necessary to ensure the reaction goes to completion. chempep.com
| Reagent Class | Examples | Activation Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | Cost-effective, widely used | Byproduct removal can be difficult (DCC); moderate reactivity |
| Phosphonium Salts | BOP, PyBOP | Forms OBt active ester | High reactivity, good for difficult couplings | BOP byproduct is carcinogenic; higher cost |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms OBt or OAt active ester | Very high efficiency (especially HATU), low racemization risk, fast reaction rates | Higher cost; can cause guanidinylation of the N-terminus if used in excess |
A significant challenge in peptide synthesis is preventing the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. peptide.com This side reaction, known as racemization or epimerization, occurs when the activated carboxylic acid forms a symmetric oxazolone (B7731731) intermediate, which can be protonated from either side, leading to a mixture of L- and D-isomers. scripps.edu
For Fmoc-protected amino acids, racemization is primarily a concern for the activated residue during the coupling step. researchgate.net While some amino acids like Cysteine and Histidine are notoriously prone to racemization, the risk must be managed for all residues, including non-canonical ones. nih.gov Several factors influence the rate of racemization:
Coupling Reagent: The choice of activating agent is critical. Uronium reagents like HATU are known to mediate amide bond formation with remarkable resistance to racemization. bachem.com
Base: The type and concentration of the base used during coupling can significantly impact racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over the more common N,N-diisopropylethylamine (DIPEA) when there is a high risk of racemization. chempep.combachem.com
Additives: The addition of HOBt or its more reactive analog, HOAt (1-hydroxy-7-azabenzotriazole), effectively suppresses racemization by minimizing the lifetime of the racemization-prone oxazolone intermediate. peptide.com
| Strategy | Description | Mechanism of Action |
|---|---|---|
| Use of Additives | Incorporate HOBt, HOAt, or OxymaPure into the coupling reaction. | Forms an active ester intermediate that is less prone to oxazolone formation, thereby suppressing racemization. peptide.com |
| Select Appropriate Coupling Reagent | Employ reagents known for low racemization, such as HATU or DEPBT. | These reagents promote rapid amide bond formation, reducing the time the activated amino acid is susceptible to racemization. bachem.com |
| Optimize Base Choice | Use weaker bases like N-methylmorpholine (NMM) or collidine instead of DIPEA. | Reduces the likelihood of proton abstraction from the α-carbon, which is the initial step in the racemization pathway. bachem.com |
| Control Temperature | Perform coupling reactions at lower temperatures (e.g., 0°C). | Slows the rate of the competing racemization reaction more than the desired amide bond formation. |
The incorporation of ncAAs like Fmoc-D-Homophe-OH presents challenges beyond those encountered with canonical amino acids. nih.gov These often stem from the unique physicochemical properties of their side chains.
Aggregation: Peptides containing hydrophobic or β-branched amino acids are prone to inter- or intramolecular aggregation during synthesis. frontiersin.org This can lead to poor solvation of the peptide-resin, resulting in incomplete reactions and truncated sequences. The hydrophobic nature of the D-Homophenylalanine side chain can contribute to this issue. Solutions include using chaotropic salts, switching to more polar solvents like N-methylpyrrolidone (NMP), or performing the synthesis at a higher temperature. peptide.com
Steric Hindrance: The bulky side chain of D-Homophenylalanine can sterically hinder the coupling reaction. This necessitates the use of more potent coupling reagents (e.g., HATU), longer reaction times, or double coupling cycles to ensure complete incorporation. chempep.com
Solution-Phase Synthesis Approaches Involving Fmoc-D-Homophe-OH
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or the synthesis of short peptide fragments. In one documented approach, Fmoc-D-Homophe-OH was used as a starting material in a multi-step solution-phase synthesis. mdpi.com It was first converted into the corresponding Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of 1,1'-carbonyldiimidazole. mdpi.com This intermediate was then used in subsequent steps to construct a dipeptidyl α,α-difluoromethyl ketone. mdpi.com
A hybrid approach combining SPPS and solution-phase methods is also common. A protected peptide can be assembled on a solid support, cleaved from the resin, and then used in a solution-phase reaction, such as a fragment condensation or a head-to-tail macrocyclization, to produce the final product. researchgate.net
Chemoenzymatic Synthesis Routes for Fmoc-D-Homophe-OH Derivatives
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to produce enantiomerically pure compounds, which can be difficult to achieve through purely chemical methods. researchgate.net While direct enzymatic manipulation of Fmoc-D-Homophe-OH is not commonly reported, enzymatic strategies are highly relevant for the synthesis of the D-Homophenylalanine core or its derivatives. For instance, enzymes like α-chymotrypsin can be used for the stereoselective hydrolysis of racemic ester precursors, allowing for the isolation of the desired enantiomerically pure amino acid. researchgate.net This enantiopure amino acid can then be protected with an Fmoc group for subsequent use in peptide synthesis. This approach is particularly valuable for creating novel D-Homophenylalanine analogs with high stereochemical purity. nih.gov
Regioselective Functionalization of Fmoc-D-Homophe-OH
Advanced synthetic strategies can be employed to modify the structure of Fmoc-D-Homophe-OH itself, creating novel building blocks for peptide synthesis. Regioselective functionalization allows for the introduction of new chemical groups at specific positions on the molecule. A key target for such modification is the phenyl ring of the side chain.
Modern organic chemistry offers powerful methods for C-H activation, where a typically unreactive carbon-hydrogen bond is selectively converted into a carbon-functional group bond. rsc.org Through the use of a directing group, often coordinated to a transition metal catalyst (e.g., Palladium), it is possible to direct functionalization to a specific position (ortho, meta, or para) on the aromatic ring of the D-Homophenylalanine side chain. rsc.orgmdpi.com This allows for the synthesis of polysubstituted β-arylethylamine derivatives, which, after Fmoc protection, could be incorporated into peptides to introduce unique structural features and functionalities. rsc.org
Application of Fmoc D Homophe Oh in Peptide and Peptidomimetic Design
Enhancement of Peptide Stability and Proteolytic Resistance via Fmoc-D-Homophe-OH Incorporation
A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in biological systems. Proteolytic enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The incorporation of D-amino acids, such as D-homophenylalanine, is a well-established strategy to overcome this challenge.
By introducing Fmoc-D-Homophe-OH into a peptide sequence, the resulting amide bond is rendered resistant to cleavage by most endogenous proteases. researchgate.netnih.gov This is because the D-configuration of the amino acid is not recognized by the active sites of these enzymes. frontiersin.org This substitution effectively "hides" the cleavage site, significantly increasing the peptide's metabolic stability and prolonging its circulating half-life. nih.govcreative-bioarray.com Peptides composed entirely of D-amino acids, known as enantio or inverso peptides, exhibit exceptionally high resistance to proteolysis. nih.gov
Research has consistently shown that replacing L-amino acids with D- or other unnatural amino acids enhances peptide stability in various biological media, including human plasma. frontiersin.orgresearchgate.net For instance, studies on antimicrobial peptides demonstrated that derivatives containing D-amino acids displayed remarkable stability against proteases compared to their L-amino acid counterparts. frontiersin.org D-Homophenylalanine, as a key building block, enables the creation of peptides with this enhanced stability, which is a crucial attribute for developing viable drug candidates. nbinno.com
The following table summarizes the general effect of D-amino acid incorporation on peptide stability against common proteases.
| Peptide Modification | Target Protease | Outcome | Reference |
| L- to D-amino acid substitution | Trypsin, Chymotrypsin | Significant increase in resistance | frontiersin.org |
| Complete D-amino acid sequence | General Proteases | High resistance to degradation | nih.gov |
| L- to D-amino acid substitution | Human Plasma Proteases | Enhanced plasma stability | frontiersin.org |
Modulation of Peptide Secondary Structures and Conformational Dynamics
This property is particularly useful for inducing specific turns or kinks in a peptide backbone, which can be critical for mimicking the bioactive conformation of a natural peptide ligand. researchgate.net For example, a D-amino acid can be strategically placed to promote the formation of a β-turn, a common structural motif involved in molecular recognition and receptor binding. By forcing the peptide into a more rigid and defined conformation, the entropic penalty of binding to a target is reduced, which can lead to higher affinity and selectivity. nih.gov
While the peptide sequence itself often has a dominant effect, the stereochemistry of individual residues like D-homophenylalanine can significantly influence the resulting secondary structure of peptide assemblies. nih.gov Computational and experimental studies, such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, are used to analyze the conformational changes induced by the incorporation of such unnatural amino acids. nih.govnih.gov The ability to control the local and global conformation of a peptide chain is a fundamental aspect of rational drug design. nih.govpnas.org
Design and Synthesis of Peptidomimetics Incorporating Fmoc-D-Homophe-OH
Peptidomimetics are compounds designed to replicate the essential pharmacophoric elements of a natural peptide in a non-peptide scaffold. This approach aims to create molecules with the high potency and selectivity of peptides but with improved drug-like properties, such as oral bioavailability and metabolic stability. mdpi.com Unnatural amino acids, including D-isomers and homo-amino acids like D-homophenylalanine, are indispensable tools in this process. cpcscientific.comresearchgate.net Fmoc-D-Homophe-OH is utilized as a versatile building block in the solid-phase synthesis of these peptidomimetic structures.
The interaction between a peptide and its receptor is highly dependent on the precise three-dimensional arrangement of its side chains. Altering the stereochemistry of a single amino acid can have a profound impact on binding affinity and selectivity. While substituting an L-amino acid with its D-enantiomer can sometimes abolish activity, in many cases it can lead to enhanced or altered receptor interactions.
A notable study on gonadotropin-releasing hormone (GnRH) peptides demonstrated that the introduction of a D-phenylalanine (D-Phe) residue significantly improved receptor binding affinity. nih.govnih.gov The position of the D-amino acid within the peptide sequence was found to be critical; placing D-Phe between an Ahx linker and D-Lys⁶ resulted in a greater affinity enhancement than placing it elsewhere in the molecule. nih.gov This underscores the importance of structure-activity relationship (SAR) studies in guiding the design of potent peptidomimetics. nih.govkuleuven.be
The table below presents data from a study on DOTA-conjugated GnRH peptides, illustrating the positive impact of D-Phe incorporation on receptor binding affinity.
| Compound | IC₅₀ (nM) | Fold Improvement vs. Control | Reference |
| DOTA-Ahx-(D-Lys⁶-GnRH1) (Control) | 36.1 | 1.0 | nih.govnih.gov |
| DOTA-D-Phe -Ahx-(D-Lys⁶-GnRH) | 16.3 | 2.2 | nih.govnih.gov |
| DOTA-Ahx-D-Phe -(D-Lys⁶-GnRH) | 7.6 | 4.8 | nih.govnih.gov |
These findings suggest that the incorporation of D-homophenylalanine, a close analog of D-phenylalanine, could similarly be exploited to optimize the binding characteristics of other peptide ligands.
The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic success. Unmodified peptides typically exhibit poor pharmacokinetic properties, most notably a short plasma half-life due to rapid enzymatic degradation and renal clearance. nih.govnih.gov
Incorporating D-amino acids like D-homophenylalanine is a primary strategy to combat rapid proteolysis, directly leading to a longer half-life. creative-bioarray.commdpi.com A compelling example is the D-peptide RD2, developed for Alzheimer's disease, which demonstrated an exceptionally long terminal half-life in plasma of over two days and high bioavailability through various administration routes. nih.gov This highlights the profound effect that D-amino acid substitution can have on a peptide's in vivo behavior. While specific pharmacokinetic data for peptides containing D-Homophe-OH are not widely published, the general principle established with other D-peptides provides a strong rationale for its use in improving these profiles. nih.gov
Other strategies often used in conjunction with D-amino acid incorporation include conjugation to large carrier molecules like albumin or polyethylene glycol (PEG), which reduces renal filtration and further extends circulation time. nih.govepfl.ch
Combinatorial Chemistry and Library Generation with Fmoc-D-Homophe-OH
Combinatorial chemistry is a powerful technology for drug discovery that involves the synthesis of a large number of structurally diverse compounds—a "library"—which can then be screened for biological activity. nih.govnih.gov Fmoc-protected unnatural amino acids, such as Fmoc-D-Homophe-OH, are essential building blocks for constructing these libraries, as they dramatically expand the chemical diversity and structural space that can be explored. researchgate.netnih.gov
By incorporating Fmoc-D-Homophe-OH into a peptide library, researchers can generate collections of molecules with built-in resistance to proteolysis. nih.gov This is highly advantageous, as it increases the likelihood of identifying hits that are already endowed with favorable stability properties. The "one-bead-one-compound" (OBOC) methodology, often employing a "split-mix" synthesis strategy with Fmoc chemistry, allows for the creation of millions of distinct peptide or peptidomimetic sequences on individual resin beads. nih.govresearchgate.net
These libraries can be screened against various biological targets, such as receptors or enzymes, to identify high-affinity ligands. researchgate.net The use of unnatural building blocks like Fmoc-D-Homophe-OH is crucial for creating unique molecular scaffolds and functionalities not accessible with the 20 proteinogenic amino acids, thereby increasing the potential for discovering novel and effective therapeutic leads. cpcscientific.com
Advanced Applications of Fmoc D Homophe Oh in Bioactive Molecule Development
Development of Peptide-Based Therapeutics
The incorporation of Fmoc-D-Homophe-OH into peptide sequences offers a strategic advantage for enhancing peptide stability, modulating receptor interactions, and improving pharmacokinetic profiles. This non-natural amino acid can confer resistance to enzymatic degradation, a common limitation for therapeutic peptides.
Receptor Agonist and Antagonist Development
The incorporation of Fmoc-D-Homophe-OH is instrumental in developing peptide ligands that interact with various receptors. Studies on neuropeptide FF (NPFF) analogs, for instance, have shown that replacing phenylalanine with homophenylalanine can significantly alter binding affinity and receptor activity. In one study, the substitution of phenylalanine with homophenylalanine in NPFF analogs resulted in a substantial loss of affinity for NPFF receptors, indicating that the precise positioning of the aromatic ring is critical for optimal interaction researchgate.netmdpi.com. Conversely, other research on melanocortin receptors demonstrated that while many Phe substitutions reduced potency, specific D-configured amino acid derivatives, including those with modified benzyl (B1604629) side chains, could maintain or even enhance receptor activity, suggesting that the D-configuration and side-chain modifications are key factors in receptor binding acs.org. These findings highlight the potential of Fmoc-D-Homophe-OH in fine-tuning the interaction of peptides with their target receptors, enabling the design of novel agonists and antagonists.
Neuroscience Research: Neuropeptide Analogs and Function
In neuroscience research, Fmoc-D-Homophe-OH is employed to synthesize neuropeptide analogs with altered properties. Studies investigating neuropeptide FF (NPFF) analogs revealed that substituting phenylalanine with homophenylalanine led to a significant reduction in affinity for NPFF receptors researchgate.netmdpi.com. This suggests that the spatial arrangement and electronic properties conferred by the homophenylalanine side chain can critically impact the binding and signaling of neuropeptides. Such modifications are crucial for understanding neuropeptide function, developing diagnostic tools, and designing therapeutic agents targeting neurological disorders.
Bioconjugation Strategies Employing Fmoc-D-Homophe-OH
Fmoc-D-Homophe-OH can serve as a functional handle or a component within linker strategies for bioconjugation. The Fmoc group itself is a common protecting group in peptide synthesis, and its presence allows for controlled deprotection and subsequent conjugation reactions mdpi.comgenscript.com. While specific bioconjugation strategies directly employing Fmoc-D-Homophe-OH are not detailed, the compound's utility in peptide synthesis makes it a candidate for integration into more complex bioconjugation schemes. For instance, non-canonical amino acids can be designed to carry specific functionalities that facilitate attachment to biomolecules, surfaces, or drug delivery systems nih.govnih.govresearchgate.net. The homophenylalanine moiety could potentially be modified or utilized for specific binding interactions within a bioconjugate system.
Spectroscopic and Computational Analysis in Fmoc D Homophe Oh Research
Conformational Analysis of Peptides Containing Fmoc-D-Homophe-OH
Research utilizing NMR has shown that the inclusion of D-amino acids can disrupt typical helical structures or promote specific turn formations nih.govfrontiersin.org. For instance, studies on peptides containing D-amino acids have revealed altered backbone dihedral angles (phi and psi) compared to peptides composed solely of L-amino acids mdanalysis.orgproteopedia.orgresearchgate.net. These changes in dihedral angles, often visualized using Ramachandran plots, indicate shifts in favored conformational states. Computational analyses, including molecular mechanics and quantum chemical calculations, can complement experimental NMR data by predicting preferred conformations and energy landscapes of peptides incorporating Fmoc-D-Homophe-OH. Such studies aim to correlate specific dihedral angle distributions with observed secondary structures like helices or turns nyu.eduembl.de.
Table 5.1.1: Representative Dihedral Angles (φ, ψ) in Peptides with Fmoc-D-Homophe-OH
| Residue Position | Amino Acid Type | φ (degrees) | ψ (degrees) | Conformational Region | Notes |
| N (N-terminus) | Gly | -60 | 150 | β-sheet | Standard Glycine conformation |
| N+1 | Fmoc-D-Homophe-OH | -75 | 160 | β-turn/Extended | D-enantiomer influence |
| N+2 | L-Ala | -65 | 155 | β-sheet | Conformational flexibility |
| N+3 | L-Pro | -60 | -40 | Polyproline II-like | Proline's restricted backbone |
| C (C-terminus) | L-Lys | -55 | 150 | β-sheet | Terminal residue flexibility |
Note: Values are representative and would be derived from specific experimental or computational studies.
Molecular Dynamics Simulations of Fmoc-D-Homophe-OH Conjugates
Studies employing MD simulations on peptides containing D-amino acids have demonstrated their potential to enhance proteolytic resistance and alter folding pathways nih.govchempep.com. For conjugates, MD can reveal how the presence of Fmoc-D-Homophe-OH affects inter-molecular interactions, such as binding to other molecules or aggregation propensity. For instance, simulations might track the stability of a peptide conjugate by monitoring the RMSD of key atoms over nanoseconds to microseconds of simulated time. Analysis of hydrogen bond lifetimes and solvent accessibility can further elucidate the dynamic interactions and stability of the conjugate in a simulated biological environment uit.nonih.gov.
Table 5.2.1: Key Metrics from Molecular Dynamics Simulations of a Peptide Conjugate Containing Fmoc-D-Homophe-OH
| Simulation Parameter | Value | Unit | Interpretation |
| Simulation Length | 100 | ns | Total duration of the simulation. |
| Average RMSD (Peptide Core) | 0.35 ± 0.08 | nm | Indicates moderate structural stability of the peptide backbone. |
| Average RMSF (Side Chains) | 0.45 ± 0.12 | nm | Higher fluctuation for flexible side chains, including that of homophenylalanine. |
| Number of Inter-peptide H-bonds | 8.2 ± 1.5 | count | Average number of stable hydrogen bonds between peptide molecules. |
| Solvent Accessible Surface Area | 1550 ± 120 | Ų | Measures the total surface area exposed to the solvent. |
| Conformational Drift | Minimal | N/A | No significant drift observed in key structural parameters, suggesting stability. |
Note: Values are illustrative and represent typical outputs from MD simulations.
In Silico Modeling for Ligand-Target Interactions
In silico modeling techniques, such as molecular docking and pharmacophore modeling, are instrumental in predicting how molecules containing Fmoc-D-Homophe-OH might interact with biological targets like proteins or receptors nih.govnih.govopenaccessjournals.compensoft.netjddtonline.inforesearchgate.net. Molecular docking simulates the binding of a ligand to a target by predicting preferred orientations and affinities at an atomic level. This process helps identify potential binding sites and estimate binding energies, which are crucial for understanding molecular recognition.
Pharmacophore modeling, on the other hand, identifies the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to bind to a specific target. By generating pharmacophore models based on known active compounds, researchers can screen large databases for new molecules with similar properties. Studies involving Fmoc-D-Homophe-OH conjugates as potential ligands would utilize these methods to predict their efficacy and specificity. For example, docking scores and predicted binding affinities provide quantitative measures of interaction strength, while pharmacophore models highlight key structural requirements for target engagement researchgate.netmedsci.org.
Table 5.3.1: In Silico Ligand-Target Interaction Analysis for Fmoc-D-Homophe-OH Containing Compounds
| Target Protein | Ligand ID | Docking Score (kcal/mol) | Predicted Binding Affinity (nM) | Key Interactions | Pharmacophore Fit Score |
| Target A | LIG-001 | -8.5 | 50 | H-bond (Ser195), Hydrophobic (Leu200) | 0.85 |
| Target A | LIG-002 | -9.2 | 25 | H-bond (Ser195, Asp101), Hydrophobic (Leu200) | 0.92 |
| Target B | LIG-003 | -7.8 | 120 | Hydrophobic (Val88), π-π stacking (Phe102) | 0.78 |
| Target B | LIG-004 | -8.1 | 95 | H-bond (Arg110), Hydrophobic (Val88, Phe102) | 0.88 |
Note: Scores and affinities are hypothetical and represent typical outputs from docking and virtual screening studies.
Structure-Activity Relationship (SAR) Studies Informed by Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to correlate structural modifications of a molecule with changes in its biological activity researchgate.netoncodesign-services.comcollaborativedrug.com. When applied to peptides containing Fmoc-D-Homophe-OH, SAR studies, often guided by computational methods, help identify which structural features are critical for desired biological outcomes. Computational SAR (QSAR) models can predict the activity of novel compounds based on their chemical structures, thereby accelerating the design and optimization process.
These studies might involve synthesizing a series of analogs with variations in the Fmoc-D-Homophe-OH moiety or its surrounding peptide sequence. Computational tools can then be used to analyze these structural changes and predict their impact on target binding affinity, efficacy, or other relevant biological parameters. For instance, computational SAR might reveal that modifying the phenyl ring of homophenylalanine or altering the Fmoc protecting group significantly impacts binding to a specific receptor. The integration of computational predictions with experimental SAR data allows for a more efficient exploration of the chemical space and the rational design of potent and selective peptide-based therapeutics.
Synthetic Derivatives and Analogs of Fmoc D Homophe Oh
Fluorinated Homophenylalanine Derivatives
The incorporation of fluorine into amino acids, including derivatives of homophenylalanine, is a widely used strategy to modulate the properties of peptides and proteins. nih.govresearchgate.net The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly impact acidity, basicity, hydrophobicity, and bioavailability. nih.govresearchgate.net
Research has shown that introducing fluorine into the phenyl ring of phenylalanine analogs can enhance the catabolic stability of peptides, making them more resistant to enzymatic degradation. nih.govresearchgate.net This increased stability is particularly beneficial for therapeutic peptides and peptide-based vaccines. nih.govresearchgate.net Moreover, fluorinated aromatic amino acids can influence protein folding and alter binding affinities by increasing hydrophobicity. nih.gov
Synthetic approaches to fluorinated phenylalanines often involve direct fluorination of protected amino acid precursors or the use of fluorinated building blocks. nih.govresearchgate.net For instance, radiofluorinated derivatives, such as 2-[¹⁸F]-fluoro-ʟ-phenylalanine, have been synthesized for use as radiopharmaceutical agents in positron emission tomography (PET) imaging. nih.gov
Table 1: Examples of Fluorinated Phenylalanine Analogs and Their Applications
| Derivative | Position of Fluorination | Key Property/Application |
| 2-[¹⁸F]-fluoro-ʟ-phenylalanine | Phenyl ring | PET imaging agent for tumor ecosystems. nih.gov |
| Monofluorinated Phenylalanine | Phenyl ring (ortho, meta, or para) | Can enhance thermal stability and influence peptide conformation. mdpi.com |
| Pentafluorophenylalanine | Phenyl ring | Induces electrostatic π-π stacking interactions, promoting fibril formation in collagen-like peptides. mdpi.com |
Deuterium-Labeled Fmoc-D-Homophe-OH for Mechanistic Studies
Deuterium (B1214612) labeling of amino acids is a powerful technique, particularly in nuclear magnetic resonance (NMR) spectroscopy, for elucidating protein structure and dynamics. nih.govnih.gov Replacing protons with deuterium atoms simplifies complex ¹H NMR spectra, allowing for unambiguous assignment of resonance peaks and the study of protein conformation in solution. nih.gov
While specific studies on Deuterium-Labeled Fmoc-D-Homophe-OH are not extensively documented in publicly available literature, the principles of deuterium labeling are broadly applicable. The synthesis of deuterated amino acids can be achieved through chemical methods using deuterated precursors or through enzymatic approaches that facilitate hydrogen-deuterium exchange. nih.govbeilstein-journals.org
The primary application of such labeled compounds is in mechanistic studies. For example, deuterated amino acids are used to probe enzyme mechanisms and track metabolic pathways. nih.gov In the context of peptides containing Fmoc-D-Homophe-OH, deuterium labeling could be employed to:
Investigate the conformation of the peptide backbone and the side chain of the homophenylalanine residue.
Study protein-peptide interactions by selectively observing the labeled amino acid.
Analyze the dynamics of peptide folding and unfolding.
The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited. Deuteration at specific sites can slow down metabolic processes, which is a strategy used in drug development to improve the pharmacokinetic profiles of drug candidates. nih.gov
Table 2: Potential Applications of Deuterium-Labeled Fmoc-D-Homophe-OH
| Labeling Position | Potential Application |
| α-carbon | Probing enzymatic mechanisms involving this position. |
| β-carbon | Studying side-chain dynamics and interactions. nih.gov |
| Phenyl ring | Simplifying aromatic region of NMR spectra for structural analysis. |
Side Chain Modified Fmoc-D-Homophe-OH for Targeted Applications
Modification of the side chain of unnatural amino acids like homophenylalanine offers a versatile approach to creating peptides with novel functionalities and for targeted applications. acs.orgcreative-peptides.com These modifications can enhance the stability, activity, and selectivity of peptides. creative-peptides.com
Introducing different functional groups onto the phenyl ring of homophenylalanine can lead to derivatives with altered electronic properties, steric hindrance, or the ability to form specific interactions. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the aromatic ring and its potential for π-π stacking or cation-π interactions.
Furthermore, the side chain can be functionalized with moieties for specific purposes, such as:
Bioconjugation: Attaching labels, such as fluorescent dyes or biotin, for imaging or purification purposes.
Drug Delivery: Incorporating targeting ligands that direct the peptide to specific cells or tissues.
Enhanced Receptor Binding: Modifying the side chain to improve the affinity and selectivity for a particular biological target. creative-peptides.com
The synthesis of these side-chain modified derivatives often involves the use of homophenylalanine precursors with a functional group on the phenyl ring that can be further elaborated.
Table 3: Examples of Potential Side Chain Modifications of Fmoc-D-Homophe-OH and Their Applications
| Modification | Potential Application |
| Introduction of a nitro group | Can be reduced to an amine for further functionalization. |
| Halogenation (e.g., bromo or iodo) | Provides a handle for cross-coupling reactions to introduce diverse substituents. |
| Addition of a hydroxyl group | Can be used for glycosylation or as a point of attachment for other molecules. |
| Incorporation of an azide (B81097) or alkyne | Allows for bioorthogonal "click" chemistry reactions. |
Development of Novel Protecting Group Strategies for Homophenylalanine Derivatives
The choice of protecting groups is crucial in peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. iris-biotech.denih.gov The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used α-amino protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal deprotection strategies with acid-labile side-chain protecting groups. iris-biotech.decreative-peptides.com
While the Fmoc/tBu strategy is well-established, there is ongoing research into the development of novel protecting groups to address specific challenges in peptide synthesis, such as aggregation of growing peptide chains and difficult coupling reactions. iris-biotech.decreative-peptides.com For homophenylalanine derivatives, the development of new protecting groups could offer several advantages:
Improved Solubility: Some protecting groups can enhance the solubility of the protected amino acid, facilitating its use in synthesis.
Alternative Deprotection Conditions: Protecting groups that can be removed under different conditions (e.g., photolabile or enzyme-labile groups) would expand the repertoire of orthogonal strategies available for complex peptide synthesis.
Reduced Racemization: The structure of the protecting group can influence the susceptibility of the α-carbon to racemization during activation and coupling, a particular concern for sterically hindered amino acids. mdpi.com
New protecting groups such as Nsc (2-(4-nitrophenylsulfonyl)ethoxycarbonyl), Bsmoc, and Mspoc have been explored as alternatives to Fmoc, offering different stability profiles and deprotection kinetics. creative-peptides.com The application of such novel protecting groups to homophenylalanine and its derivatives could provide chemists with more tools to synthesize complex and challenging peptides with higher purity and yield.
Table 4: Comparison of Common and Novel Amino Protecting Groups
| Protecting Group | Abbreviation | Deprotection Condition | Key Features |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) | Widely used in SPPS; UV active. creative-peptides.com |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Used in Boc/Bzl strategy. creative-peptides.com |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation or strong acid | Common in solution-phase synthesis. creative-peptides.com |
| 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl | Nsc | Mild base | More stable under alkaline conditions than Fmoc. creative-peptides.com |
| 2-(Benzenesulfonyl)ethyloxycarbonyl | Bsmoc | Mild base | Alkali-labile alternative to Fmoc. creative-peptides.com |
| 2-(Methylsulfonyl)ethyloxycarbonyl | Mspoc | Mild base | Alkali-labile alternative to Fmoc. creative-peptides.com |
Macrocyclization Strategies for Peptides Containing Fmoc D Homophe Oh
On-Resin Cyclization Techniques
On-resin cyclization offers a significant advantage by minimizing intermolecular reactions that can lead to dimerization or oligomerization, a common issue in solution-phase cyclization which often requires high dilution. google.comgoogle.comnih.gov This "pseudo-dilution" effect on the solid support makes it an efficient method for forming cyclic peptides. universiteitleiden.nl The process typically involves synthesizing the linear peptide on a solid support, followed by deprotection of the terminal groups and subsequent intramolecular cyclization before cleavage from the resin. universiteitleiden.nl
Various on-resin cyclization methods are applicable to peptides containing Fmoc-D-Homophe-OH. These techniques include the formation of amide bonds, disulfide bridges, and carbon-carbon bonds. nih.gov For instance, a head-to-tail cyclization can be achieved by anchoring the peptide to the resin through a side chain of a trifunctional amino acid, allowing the N- and C-termini to be deprotected and coupled. nih.govresearchgate.net The choice of resin is critical, with options like 2-chlorotrityl (CTC) or amide-producing resins being common. google.com
The incorporation of Fmoc-D-Homophe-OH can influence the efficiency of on-resin cyclization. The bulky nature of the homophenylalanine side chain may present steric challenges that need to be addressed by optimizing coupling reagents and reaction conditions. uni-kiel.de Techniques like thiol-ene click chemistry have emerged as rapid and efficient methods for on-resin macrocyclization, offering an alternative to traditional bond-forming reactions. nih.gov
Off-Resin Cyclization Techniques
Off-resin, or solution-phase, cyclization is performed after the linear peptide has been cleaved from the solid support. google.com A primary challenge of this approach is the potential for intermolecular side reactions, which necessitates performing the cyclization at high dilution. nih.gov This can sometimes lead to longer reaction times and potential epimerization at the ligation site. nih.gov
For peptides containing Fmoc-D-Homophe-OH, the linear precursor is first synthesized using standard solid-phase peptide synthesis (SPPS), often employing an Fmoc-based strategy. universiteitleiden.nl After cleavage from the resin, the peptide is dissolved in a suitable solvent and a cyclization agent is added. The choice of cyclization strategy depends on the reactive groups present in the peptide. Common methods include forming amide bonds between the N- and C-termini or creating linkages between amino acid side chains. nih.gov
One study on the synthesis of gramicidin (B1672133) S, a cyclic peptide, explored an off-resin cyclization strategy and found that the highest yield and purity were achieved when the synthesis started from the D-phenylalanine residue. universiteitleiden.nl This highlights the importance of the peptide sequence and the position of specific amino acids in the efficiency of off-resin cyclization.
Impact of Fmoc-D-Homophe-OH on Cyclization Efficiency and Conformation
The presence of D-homophenylalanine (D-Hphe) can significantly influence both the efficiency of the cyclization reaction and the final conformation of the cyclic peptide. The D-configuration of the amino acid can induce specific turns in the peptide backbone, which may pre-organize the linear precursor into a conformation that is favorable for cyclization. uni-kiel.de This pre-organization can bring the reactive termini closer together, thereby increasing the rate and yield of the intramolecular reaction. uni-kiel.de
Conversely, the additional methylene (B1212753) group in the side chain of homophenylalanine compared to phenylalanine introduces greater conformational flexibility. This increased flexibility can be either beneficial or detrimental to cyclization. In some cases, it may allow the peptide to adopt a conformation conducive to cyclization more easily. In other instances, it might lead to a more disordered state that hinders the cyclization process. Studies have shown that replacing phenylalanine with homophenylalanine can alter the binding affinity of cyclic peptides, indicating a change in conformation. acs.org For example, in one study, extending the aliphatic side chain by one methylene through homophenylalanine improved binding affinity threefold. acs.org
Furthermore, the incorporation of D-amino acids can impact the stereospecificity of receptor binding. nih.gov The conformational constraints imposed by the cyclic structure, combined with the unique stereochemistry of D-Hphe, can lead to highly selective and potent peptide analogs. nih.gov Research on cyclic peptides containing homophenylalanine has also indicated that these molecules can induce crystal growth through dimer formation, a property influenced by side chain interactions. rsc.org
Chemoselective Ligation Strategies for Cyclic Peptide Synthesis
Chemoselective ligation reactions are powerful tools for synthesizing cyclic peptides, as they involve the formation of a specific bond between two mutually reactive groups in the presence of other functional groups. sci-hub.se These methods have become increasingly popular because they can overcome some of the limitations of conventional cyclization techniques, such as epimerization and the need for extensive protecting group strategies. nih.gov
Several chemoselective ligation strategies can be employed for the synthesis of cyclic peptides containing Fmoc-D-Homophe-OH:
Native Chemical Ligation (NCL): This is a widely used method that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond. nih.govspringernature.com This technique can be used for intramolecular cyclization to produce head-to-tail cyclic peptides. nih.gov The efficiency of NCL can be high even at millimolar concentrations, reducing the need for high dilution. nih.gov
Staudinger Ligation: This reaction involves the formation of an amide bond between a phosphinothiol and an azide (B81097). nih.gov It can be used for traceless backbone cyclization. nih.gov
Aldehyde-based Ligations: These methods, such as Ser/Thr ligation, involve the reaction of a C-terminal salicylaldehyde (B1680747) ester with an N-terminal serine or threonine residue. nih.govsemanticscholar.org This strategy allows for the construction of various peptide architectures, including side chain-to-side chain cyclized peptides. semanticscholar.org
Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions provide efficient and orthogonal methods for peptide cyclization. nih.gov These reactions are generally high-yielding and tolerant of a wide range of functional groups.
The incorporation of Fmoc-D-Homophe-OH into peptides destined for chemoselective ligation follows standard solid-phase synthesis protocols. The unique properties of this amino acid can then be exploited to fine-tune the structure and activity of the resulting cyclic peptide. The development of new ligation techniques continues to expand the toolbox available for creating complex cyclic peptides with diverse therapeutic potential. sci-hub.senih.gov
Future Directions and Emerging Research Avenues for Fmoc D Homophe Oh
Integration with Artificial Intelligence in Drug Discovery
AI algorithms can analyze vast datasets of peptide sequences and their corresponding biological activities to identify patterns that would be imperceptible to human researchers. This allows for the in silico design of peptide candidates with enhanced properties. The inclusion of Fmoc-D-Homophe-OH into these computational models can lead to the development of peptides with improved stability and bioactivity. nbinno.com
Molecular dynamics (MD) simulations, a key computational tool, can be used to investigate the self-assembly dynamics and intermolecular interactions of peptides containing D-homophenylalanine. nih.gov These simulations provide insights into how the incorporation of this unnatural amino acid influences the peptide's structure and aggregation propensity. By understanding these dynamics at a molecular level, researchers can better predict the behavior of these peptides in vivo.
The future of AI in this field lies in the development of predictive models that can accurately forecast the pharmacokinetic and pharmacodynamic profiles of peptides containing Fmoc-D-Homophe-OH. This will enable the design of therapeutic peptides with optimized efficacy and safety profiles, tailored for specific disease targets.
| Application Area | Description | Potential Impact |
| De Novo Peptide Design | Generative AI models can design novel peptide sequences incorporating Fmoc-D-Homophe-OH with desired therapeutic properties. | Accelerated discovery of new drug candidates with enhanced stability and target affinity. |
| Predictive Modeling | Machine learning algorithms can predict the ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of peptides containing Fmoc-D-Homophe-OH. | Reduced failure rates in preclinical and clinical development by identifying promising candidates early. |
| Molecular Dynamics Simulations | AI-enhanced simulations can model the conformational dynamics and binding interactions of Fmoc-D-Homophe-OH-containing peptides with their biological targets. | Deeper understanding of the structure-activity relationship, enabling rational design of more potent and selective peptides. |
| High-Throughput Screening Analysis | AI can analyze data from high-throughput screening of peptide libraries to identify hits containing Fmoc-D-Homophe-OH and predict their activity. | More efficient identification of lead compounds from large and diverse peptide libraries. |
Novel Bioanalytical Applications
The development of robust bioanalytical methods is crucial for the clinical translation of peptide therapeutics. For peptides incorporating unnatural amino acids like D-homophenylalanine, sensitive and specific analytical techniques are required to accurately quantify them in complex biological matrices.
Liquid chromatography-mass spectrometry (LC-MS) based methods are the gold standard for the bioanalysis of peptides. researchgate.netsci-hub.ru The unique mass of Fmoc-D-Homophe-OH allows for the development of highly selective LC-MS/MS assays to distinguish the therapeutic peptide from endogenous peptides and other metabolites. These methods are essential for pharmacokinetic studies, enabling the determination of key parameters such as clearance rates and bioavailability.
One emerging bioanalytical application is in the screening of one-bead-one-compound (OBOC) peptide libraries. These libraries can contain a vast diversity of peptides, including those with unnatural amino acids like D-homophenylalanine, to identify ligands for various biological targets. pepdd.com High-throughput screening of these libraries, followed by mass spectrometry-based sequencing of the "hit" beads, can rapidly identify novel peptide ligands for diagnostic and therapeutic applications. nih.govresearchgate.net
Future research in this area will likely focus on developing more sensitive and multiplexed bioanalytical methods. This could include the use of novel labeling strategies and advanced mass spectrometry techniques to enable the simultaneous quantification of multiple peptides and their metabolites in biological samples.
Green Chemistry Approaches in Synthesis
The synthesis of peptides, particularly on a large scale, has traditionally been associated with the use of hazardous solvents and reagents, leading to significant environmental concerns. The principles of green chemistry are increasingly being applied to solid-phase peptide synthesis (SPPS) to develop more sustainable and environmentally friendly processes.
A major focus of green SPPS is the replacement of commonly used solvents like N,N-dimethylformamide (DMF) with greener alternatives. Research is ongoing to identify and validate more benign solvents that are effective for all steps of SPPS, including the coupling of Fmoc-protected amino acids like Fmoc-D-Homophe-OH. advancedchemtech.com
Furthermore, innovative approaches are being developed to minimize waste generation during peptide synthesis. This includes strategies to reduce the number of washing steps and the development of more efficient coupling reagents that generate fewer byproducts. advancedchemtech.com
A particularly promising development is the creation of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, a derivative of the Fmoc group. nih.govresearchgate.netsemanticscholar.orgresearchgate.net The use of such protecting groups could enable peptide synthesis to be performed in aqueous media, dramatically reducing the reliance on organic solvents. nih.govresearchgate.netsemanticscholar.orgresearchgate.net The application of these principles to the synthesis of peptides containing Fmoc-D-Homophe-OH will be crucial for the sustainable manufacturing of these next-generation therapeutics.
Table 2: Green Chemistry Strategies for the Synthesis of Fmoc-D-Homophe-OH Containing Peptides
| Strategy | Description | Environmental Benefit |
| Greener Solvents | Replacing hazardous solvents like DMF with more sustainable alternatives such as N-butylpyrrolidinone (NBP) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). | Reduced toxicity and environmental pollution. |
| In-situ Fmoc Removal | Combining the coupling and deprotection steps to minimize washing steps. | Significant reduction in solvent consumption and waste generation. advancedchemtech.com |
| Water-Based SPPS | Utilizing water-compatible protecting groups like Smoc to enable peptide synthesis in aqueous media. | Elimination of hazardous organic solvents from the synthesis process. nih.govresearchgate.netsemanticscholar.orgresearchgate.net |
| Efficient Coupling Reagents | Employing coupling reagents that have higher efficiency and produce fewer byproducts. | Reduced waste and improved atom economy. |
| Continuous Flow Synthesis | Moving from batch processing to continuous flow systems. | Reduced consumption of reagents and solvents, and improved process control. advancedchemtech.com |
Expanding the Scope of Therapeutic Targets
The incorporation of unnatural amino acids like D-homophenylalanine into peptides is a powerful strategy to enhance their therapeutic potential and expand the range of diseases they can target. The D-configuration of this amino acid provides resistance to enzymatic degradation by proteases, which is a major limitation for many natural peptide drugs. nih.gov This increased stability leads to a longer in-vivo half-life, making the peptides more effective therapeutic agents.
Peptides containing D-homophenylalanine can be designed to target a wide array of cell surface receptors and proteins with high specificity and affinity. nbinno.commdpi.com This makes them attractive candidates for the treatment of various diseases, including cancer, metabolic disorders, and infectious diseases. nbinno.com For example, these peptides can be developed as agonists or antagonists of G protein-coupled receptors (GPCRs), a large family of drug targets.
Moreover, peptides incorporating Fmoc-D-Homophe-OH can be used as components of more complex therapeutic constructs. For instance, they can serve as linkers in antibody-drug conjugates (ADCs), where they connect a cytotoxic payload to a tumor-targeting antibody. mdpi.com They can also be used in peptide-drug conjugates to improve the delivery of small molecule drugs to specific tissues or cells.
The ability to create peptides with enhanced stability and tailored functionalities opens up new avenues for therapeutic intervention. As our understanding of disease pathways continues to grow, so too will the opportunities to design and develop novel peptide therapeutics based on Fmoc-D-Homophe-OH to address unmet medical needs.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-D-Homophe-OH with high enantiomeric purity?
- Methodology : Use Fmoc-OSu (N-hydroxysuccinimide ester) for protection under mildly basic conditions (pH 8–9) to minimize racemization. Monitor reaction progress via HPLC with chiral columns to confirm stereochemical integrity .
- Key Considerations : Optimize reaction temperature (0–4°C) and coupling agents (e.g., HOBt/DIC) to suppress β-elimination side reactions common in homologated amino acids .
Q. How does the D-configuration of Fmoc-D-Homophe-OH influence its reactivity in solid-phase peptide synthesis (SPPS)?
- Experimental Design : Compare coupling efficiency and racemization rates between D- and L-isomers using Kaiser tests or mass spectrometry.
- Data Insight : D-isomers often exhibit slower coupling kinetics due to steric hindrance but show reduced racemization risk in basic SPPS conditions .
Q. What analytical techniques are essential for confirming the structure of Fmoc-D-Homophe-OH?
- Protocol :
- HPLC-MS : Verify molecular weight and purity (>95%).
- NMR : Assign stereochemistry using - and -NMR, focusing on α-proton splitting patterns and homophenylalanine side-chain signals .
- Circular Dichroism (CD) : Confirm D-configuration via distinct Cotton effects compared to L-isomers .
Advanced Research Questions
Q. How can researchers mitigate side reactions (e.g., β-alanine formation) during Fmoc-D-Homophe-OH synthesis?
- Problem-Solving :
- Root Cause : Impurities in Fmoc-OSu reagents can lead to β-elimination and Lossen rearrangements, generating Fmoc-β-Ala-OH as a byproduct .
- Solution : Pre-purify Fmoc-OSu via flash chromatography and use scavengers (e.g., thiophenol) to trap reactive intermediates .
Q. What strategies optimize chiral purity in large-scale Fmoc-D-Homophe-OH production?
- Method Validation :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients for baseline separation of enantiomers.
- Crystallization : Recrystallize from ethanol/water mixtures to enhance enantiomeric excess (ee >99%) .
Q. How does Fmoc-D-Homophe-OH compare to structurally similar analogs (e.g., Fmoc-D-Phe-OH) in peptide stability studies?
- Comparative Analysis :
- Structural Impact : The extended homophenylalanine side chain enhances hydrophobic interactions but may reduce solubility in aqueous buffers.
- Data Table :
| Property | Fmoc-D-Homophe-OH | Fmoc-D-Phe-OH |
|---|---|---|
| Side Chain Length | 4-CH groups | 3-CH groups |
| Solubility (HO) | 0.5 mg/mL | 2.1 mg/mL |
| Melting Point | 198–202°C | 185–189°C |
| Source: Comparative data from structural analogs |
Q. What role does Fmoc-D-Homophe-OH play in designing protease-resistant peptides?
- Application Focus :
- Mechanism : The D-configuration and bulky side chain hinder protease binding pockets, reducing cleavage rates.
- Case Study : Incorporation into Grb2-SH2 domain antagonists improved in vivo stability by 3-fold compared to L-isomers .
Contradictory Data Resolution
Q. How to reconcile discrepancies in reported solubility values for Fmoc-D-Homophe-OH?
- Troubleshooting :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
